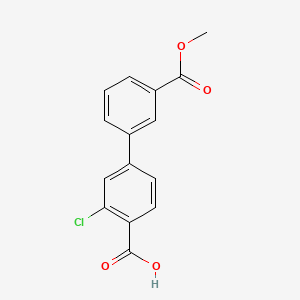

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1262004-76-1. It has a linear formula of C15H11ClO4 . The compound has a molecular weight of 290.7 .

Molecular Structure Analysis

The IUPAC name of the compound is 3-chloro-3’-(methoxycarbonyl)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) .Scientific Research Applications

Chemical Synthesis and Characterization

2-Chloro-4-(3-methoxycarbonylphenyl)benzoic acid is closely related to various salicylic acid derivatives known for their anti-inflammatory and analgesic activity through COX-inhibition. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been introduced with potential as an alternative compound to substitute acetylsalicylic acid (ASA) due to its promising COX-2 specificity, toxicity profile, and antiplatelet activity. This positions it as a candidate for new drug development, with research focusing on discovery, potential activity, benefits, and the molecular mechanisms of its regulations in health and disease (Yudy Tjahjono et al., 2022).

Environmental Impact and Degradation

Advanced oxidation processes (AOPs) have been used to treat recalcitrant compounds like acetaminophen in aqueous mediums, leading to various degradation products. A study highlights the degradation pathways, by-products, and biotoxicity of acetaminophen and its relevance to understanding the environmental impact and fate of similar chlorinated organic compounds, including this compound derivatives (Mohammad Qutob et al., 2022).

Role as a Food Additive and Nutraceutical

Chlorogenic acid, a compound related in structure and functional groups to this compound, showcases significant health-promoting properties, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its dual role as a food additive and a nutraceutical against metabolic syndrome highlights the potential for derivatives of this compound to serve similar functions (Jesús Santana-Gálvez et al., 2017).

Pharmacological Insights

Further research into chlorogenic acid and similar phenolic acids, including this compound, has highlighted their wide range of therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and central nervous system stimulation. This comprehensive understanding underscores the importance of these compounds in managing various disorders, including cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are used in diabetes therapy as they reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidney .

Mode of Action

If it acts similarly to the SGLT2 inhibitors, it would inhibit the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors, which this compound may be related to, affect the glucose reabsorption pathway in the kidney .

Result of Action

If it acts similarly to SGLT2 inhibitors, it would lead to a reduction in blood glucose levels .

Properties

IUPAC Name |

2-chloro-4-(3-methoxycarbonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-12(14(17)18)13(16)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJWEPVHKLJCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690688 |

Source

|

| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-76-1 |

Source

|

| Record name | 3-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)

![4,7-Etheno-4H-1,3-dioxolo[4,5-d][1,2]oxazine (9CI)](/img/no-structure.png)

![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)

![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)